TCS 1205

描述

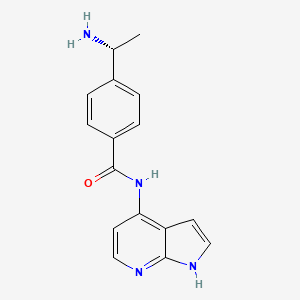

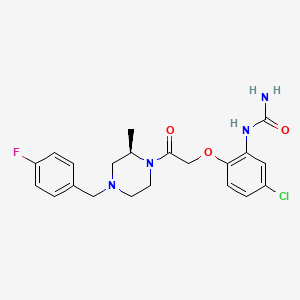

GABAA α2 agonist and GABAA α1 partial agonist in vitro (Ki values are 14 and 121 nM respectively). Exhibits non-sedative anxiolytic activity in vivo.

科学研究应用

γ-氨基丁酸A受体激动剂

TCS 1205 是一种 γ-氨基丁酸A 受体激动剂 . 它表现出亚型选择性,在体外充当 GABA A α2 激动剂和 GABA A α1 部分激动剂 . 这种特性使其成为研究与 γ-氨基丁酸A 受体功能相关的脑部疾病的潜在候选药物。

抗焦虑剂

This compound 在体内表现出非镇静的抗焦虑活性 . 这使其成为治疗焦虑症的潜在候选药物,为传统抗焦虑药提供了一种可能的替代方案,而传统抗焦虑药通常具有镇静的副作用 .

吲哚衍生物研究

作为一种吲哚衍生物,this compound 为吲哚化合物的生物活性研究领域做出了贡献 . 吲哚衍生物已被证明是具有生物活性的化合物,可用于治疗癌细胞、微生物和人体中的各种疾病 .

合成化学

This compound 及类似化合物的合成涉及先进的合成化学技术 . 这些技术在开发新的苯胺合成方法方面具有重要意义,而苯胺合成在有机合成中尤为重要,特别是在工业领域 .

药理学研究

This compound 作为一种具有药理活性的化合物,在开发新药方面具有重要意义 . 它具有抗焦虑活性,且没有镇静作用,使其有别于传统的苯二氮卓类药物,成为进一步药理学研究的有希望的候选药物 .

神经系统疾病

鉴于其作为 γ-氨基丁酸A 受体激动剂的作用,this compound 可能在治疗神经系统疾病方面具有潜在的应用 . 它对某些 γ-氨基丁酸A 受体亚型的选择性激动作用使其成为开发治疗癫痫等疾病的有效工具 .

作用机制

Target of Action

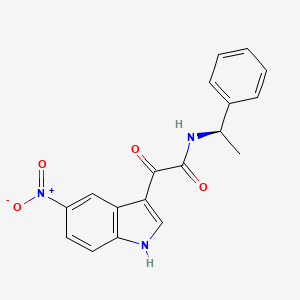

TCS 1205, also known as “2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide” or “Anxiolytic/nonsedative agent-1” or “CID 10315001” or “5-Nitro-alpha-oxo-N-(1R)-phenylethyl]-1H-indole-3-acetamide”, primarily targets the GABA A receptors . It acts as a GABA A α2 agonist and a GABA A α1 partial agonist .

Mode of Action

This compound interacts with its targets, the GABA A receptors, by binding to them. It acts as an agonist for the GABA A α2 subtype , meaning it binds to this receptor subtype and activates it .

Pharmacokinetics

The compound is known to be soluble in dmso , which could potentially influence its bioavailability and distribution.

Result of Action

The activation of GABA A receptors by this compound results in non-sedative anxiolytic activity . This means that the compound can reduce anxiety without causing sedation, a common side effect of many anxiolytic drugs.

生化分析

Biochemical Properties

TCS 1205 interacts with GABA A receptors, specifically showing subtype selectivity . It acts as an agonist for the GABA A α2 subtype and a partial agonist for the GABA A α1 subtype . The Ki values for these interactions are 14 and 121 nM respectively .

Cellular Effects

The effects of this compound on cells are primarily related to its interaction with GABA A receptors . As an agonist, this compound can enhance the activity of these receptors, influencing cell signaling pathways and potentially impacting gene expression and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with GABA A receptors . As an agonist, it binds to these receptors and enhances their activity . This can lead to changes in cell signaling, potentially influencing gene expression and cellular metabolism .

属性

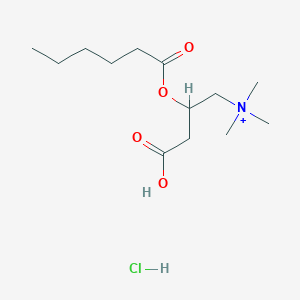

IUPAC Name |

2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c1-11(12-5-3-2-4-6-12)20-18(23)17(22)15-10-19-16-8-7-13(21(24)25)9-14(15)16/h2-11,19H,1H3,(H,20,23)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKKJKQZHHPPDR-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

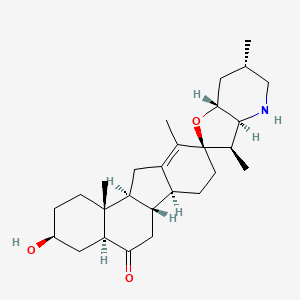

![(3aR,6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B1663650.png)

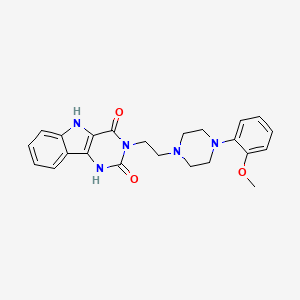

![4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B1663668.png)